
CAY10599
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAY10599 is a synthetic compound known for its role as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention in scientific research due to its high selectivity and potency compared to other PPARγ agonists .
Mecanismo De Acción
Target of Action
CAY10599 is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a type of nuclear receptor protein that regulates gene expression and plays a crucial role in metabolism, inflammation, and cellular growth and differentiation.
Mode of Action
This compound interacts with PPARγ, activating it . The activation of PPARγ by this compound leads to changes in the transcription of specific genes, which can influence various biological processes, including lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis, which are critical for energy production and storage . The downstream effects of these pathway alterations can lead to changes in cellular function and overall metabolic homeostasis.
Pharmacokinetics
The solubility of this compound in various solvents such as dmf, dmso, and ethanol is reported . These properties can influence the bioavailability of this compound, affecting how much of the compound reaches its target and how quickly it is metabolized and excreted.
Result of Action
The activation of PPARγ by this compound can lead to various molecular and cellular effects. For instance, it can influence lipid metabolism and glucose homeostasis, potentially leading to changes in energy production and storage . These changes can have significant effects on cellular function and overall metabolic homeostasis.
Análisis Bioquímico
Biochemical Properties
CAY10599 interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Cellular Effects
This compound, by activating PPARγ, influences various cellular processes. It plays a role in insulin sensitization, glucose metabolism, lipid metabolism, and prevention of oxidative stress . The activation of PPARγ by this compound can lead to changes in gene expression, impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ. It binds to the ligand-binding domain of PPARγ, causing a conformational change that allows PPARγ to bind to PPREs in the DNA . This binding leads to the transcription of genes involved in lipid metabolism and glucose homeostasis .
Metabolic Pathways
This compound, as a PPARγ agonist, is involved in the regulation of metabolic pathways related to lipid metabolism and glucose homeostasis . It interacts with PPARγ, leading to the transcription of genes involved in these pathways .
Transport and Distribution
Given its role as a PPARγ agonist, it is likely that it is transported to the nucleus where it interacts with PPARγ .
Subcellular Localization
This compound, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ is found . Upon entering the cell, this compound binds to PPARγ, leading to its activation and subsequent binding to PPREs in the DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CAY10599 involves multiple steps, starting with the preparation of key intermediatesThe final step involves the esterification of the carboxylic acid group to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: CAY10599 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the biphenyl and quinoline moieties. It can also participate in esterification and hydrolysis reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions .
Major Products Formed: The major products formed from the reactions involving this compound include various substituted biphenyl derivatives and quinoline esters. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Aplicaciones Científicas De Investigación
CAY10599 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively used as a tool compound to study the role of PPARγ in various biological processes .
Chemistry: In chemistry, this compound is used to investigate the structure-activity relationships of PPARγ agonists. Researchers utilize this compound to design and synthesize new derivatives with improved potency and selectivity .
Biology: In biological research, this compound is employed to study the effects of PPARγ activation on cellular processes such as differentiation, proliferation, and apoptosis. It is particularly useful in studying metabolic disorders and inflammatory diseases .
Medicine: In the medical field, this compound is used to explore potential therapeutic applications for conditions such as diabetes, obesity, and cardiovascular diseases. Its ability to modulate PPARγ activity makes it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its role as a PPARγ agonist makes it a key compound in the formulation of products aimed at improving metabolic health .
Comparación Con Compuestos Similares
Similar Compounds: CAY10599 is often compared to other PPARγ agonists such as rosiglitazone and pioglitazone. These compounds share a similar mechanism of action but differ in their potency and selectivity .
Uniqueness: What sets this compound apart from other PPARγ agonists is its high selectivity and potency. It is four times more potent than rosiglitazone at the PPARγ receptor, demonstrating an EC50 value of 0.05 μM. This high selectivity reduces the likelihood of off-target effects, making it a valuable tool in scientific research .
Propiedades
Número CAS |
1143573-33-4 |
|---|---|
Fórmula molecular |
C38H41NO5 |
Peso molecular |
591.748 |
Nombre IUPAC |
2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid |
InChI |
InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) |
Clave InChI |
JWJGBYOYIUOQEB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O |
Sinónimos |
2-[[1-[3-[4-([1,1/'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research investigated the potential of using byproducts from anthracnose-infected pomegranate fruits. The study explored the byproducts' secondary metabolites, antioxidant properties, and anti-diabetic potential as a sustainable approach. []
A: This research is important for several reasons. Firstly, it promotes sustainability by finding uses for what would otherwise be agricultural waste. Secondly, discovering new antioxidants and anti-diabetic agents is crucial for addressing prevalent health concerns. Finally, studying byproducts from infected fruits could lead to the identification of novel compounds with potential medicinal benefits. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


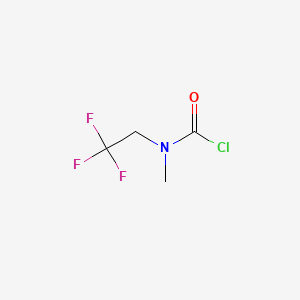
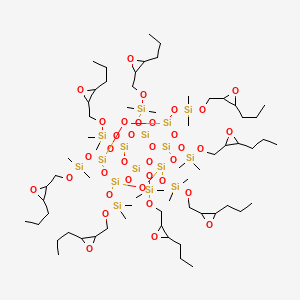
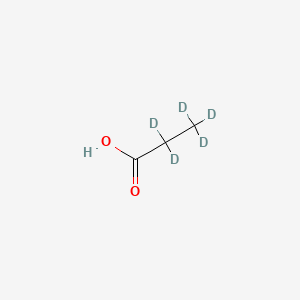
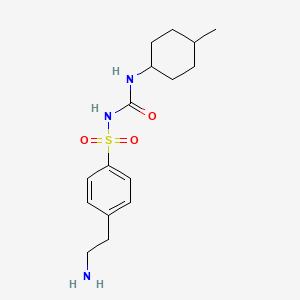

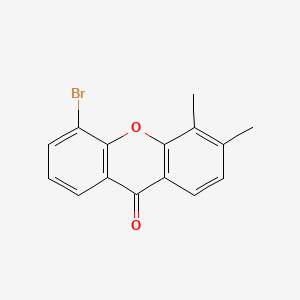
![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
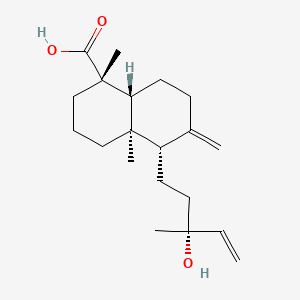
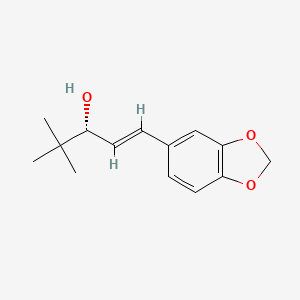
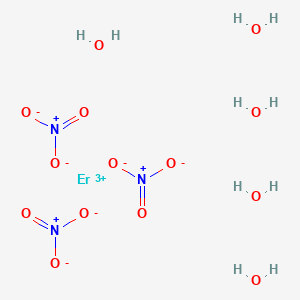
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
